molecular formula C17H23N3O B012307 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- CAS No. 104628-18-4

1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-

Cat. No. B012307
M. Wt: 285.4 g/mol
InChI Key: XMAVZCCINJYMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has shown promising results in various areas of research, including biochemistry, pharmacology, and molecular biology.

Mechanism Of Action

The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is not fully understood. However, it has been shown to interact with DNA and RNA, leading to the inhibition of certain enzymes and proteins. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses. The compound has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been used as a fluorescent probe in imaging studies of cells and tissues.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- in lab experiments is its versatility. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues. However, one of the limitations of using this compound is its toxicity. The compound has been shown to have toxic effects on certain cells, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-. One area of research is the development of new synthetic methods to produce the compound more efficiently and with higher yields. Another area of research is the investigation of the compound's mechanism of action in more detail. Additionally, the compound's potential as a cancer therapy should be further explored, including studies on its efficacy and safety. Finally, the use of the compound as a fluorescent probe in imaging studies should be further investigated to optimize its performance.

Scientific Research Applications

1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues.

properties

CAS RN

104628-18-4

Product Name

1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

9-[2-(dimethylamino)ethylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C17H23N3O/c1-20(2)11-10-18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(21)16(14)17/h3-4,6-7,15,21H,5,8-11H2,1-2H3,(H,18,19)

InChI Key

XMAVZCCINJYMNG-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O

Canonical SMILES

CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O

synonyms

1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 4.4 g of 3,4-dihydro-9-[2-(dimethylamino)ethylamino]acridin-1(2H)-one in 80 ml of tetrahydrofuran was added 8 ml of 1 molar solution of lithium aluminum hydride in THF. This was stirred for 1/2 hour and then quenched with 6 ml of saturated ammonium chloride solution. The inorganics were filtered and rinsed with ethyl acetate. The combined organics were then dried over anhydrous magnesium sulfate and concentrated to give a solid. This was twice recrystallized from acetone/hexane to give 1.4 g of an analytically pure powder, mp 135°-138° C.
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3,4-dihydro-9-[2-(dimethylamino)ethylamino]acridin-1(2H)-one
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